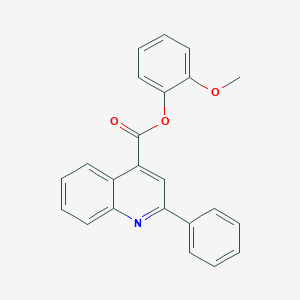

Guaiacol cinchophenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Guaiacol cinchophenate is a useful research compound. Its molecular formula is C23H17NO3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

Guaicol (2-methoxyphenol) contains two reactive functional groups:

-

Phenolic hydroxyl group : Prone to oxidation, esterification, and electrophilic substitution.

-

Methoxy group : Directs electrophilic substitution to the para position.

Cinchophen (2-phenylquinoline-4-carboxylic acid) derivatives typically involve carboxylate or ester groups, suggesting that guaiacol cinchophenate may form via esterification between guaiacol’s hydroxyl group and cinchophen’s carboxylic acid (Figure 1).

Esterification

Guaiacol’s hydroxyl group could react with cinchophen’s carboxylic acid under acidic or coupling conditions:

Cinchophen COOH +Guaiacol OH H+or DCCGuaiacol cinchophenate ester +H2O

Key Factors :

-

Catalysts: H2SO4, p-toluenesulfonic acid, or carbodiimides (DCC/DMAP).

-

Temperature: 60–100°C for acid-catalyzed esterification.

Oxidation Reactions

Guaiacol is readily oxidized by peroxidases or H2O2, forming dimeric or polymeric products (e.g., tetraguaiacol) . If this compound retains the phenolic group, similar oxidative coupling might occur:

4Guaiacol cinchophenate+2H2O2PeroxidaseTetramer+8H2O

Evidence : Oxidation of guaiacol derivatives produces colored quinones or biphenyl structures .

Potential Biological Interactions

Guaiacol derivatives exhibit antimicrobial and antioxidant properties . If synthesized, this compound might:

-

Inhibit bacterial biofilms : Synergistic effects with antibiotics (as seen with guaiacol + ciprofloxacin) .

-

Disrupt fungal membranes : Via lipid peroxidation or reactive oxygen species (ROS) generation .

Stability and Degradation

-

Hydrolysis : The ester bond in this compound may hydrolyze under alkaline conditions:

Guaiacol cinchophenate+OH−→Cinchophenate−+Guaiacol

-

Thermal Decomposition : Likely decomposes at elevated temperatures (>200°C), releasing methoxyphenol fragments .

Data Gaps and Limitations

-

No empirical studies on this compound were found in the reviewed literature.

-

Proposed mechanisms are inferred from guaiacol’s reactivity and cinchophen’s ester chemistry.

Recommended Research Directions

-

Synthesis Optimization : Screen coupling agents (e.g., DCC, EDCI) for ester formation.

-

Spectroscopic Characterization : Use 1H NMR, 13C NMR, and MS to confirm structure.

-

Biological Assays : Test antifungal/antibacterial activity against Fusarium or Pseudomonas strains .

Note : If "this compound" refers to a specific pharmaceutical or industrial compound not covered here, additional clarification or access to proprietary databases may be required.

Propriétés

Numéro CAS |

60883-69-4 |

|---|---|

Formule moléculaire |

C23H17NO3 |

Poids moléculaire |

355.4 g/mol |

Nom IUPAC |

(2-methoxyphenyl) 2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C23H17NO3/c1-26-21-13-7-8-14-22(21)27-23(25)18-15-20(16-9-3-2-4-10-16)24-19-12-6-5-11-17(18)19/h2-15H,1H3 |

Clé InChI |

YNIRXOGPTRXJPF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

SMILES canonique |

COC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Key on ui other cas no. |

60883-69-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.